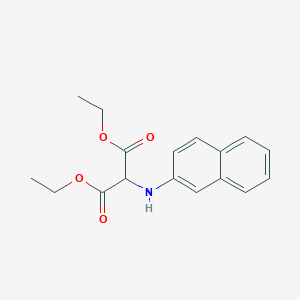
N-(2,4,6-Tribromophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Tribromophenyl)formamide (TBPH) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TBPH belongs to the class of aromatic amides and is widely used in various research fields, including medicinal chemistry, biochemistry, and environmental science.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Tribromophenyl)formamide is not fully understood, but it is believed to act through multiple pathways, including inhibition of protein synthesis, disruption of DNA replication, and induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has been shown to bind to specific protein targets, such as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
N-(2,4,6-Tribromophenyl)formamide has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and endocrine disruption. N-(2,4,6-Tribromophenyl)formamide has been shown to induce cell death in various cell lines, including cancer cells, through the induction of apoptosis. N-(2,4,6-Tribromophenyl)formamide has also been shown to induce DNA damage and mutations, which may contribute to its genotoxicity. In addition, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential endocrine disruptor, as it has been shown to interfere with the normal function of hormones, such as estrogen.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4,6-Tribromophenyl)formamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, N-(2,4,6-Tribromophenyl)formamide also has some limitations, including its low solubility in water, which may limit its use in aqueous systems. In addition, N-(2,4,6-Tribromophenyl)formamide has been shown to be toxic to some organisms, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(2,4,6-Tribromophenyl)formamide research, including the development of new synthesis methods to improve yield and purity, the identification of new protein targets for N-(2,4,6-Tribromophenyl)formamide, and the investigation of its potential environmental impacts. In addition, further studies are needed to understand the mechanism of action of N-(2,4,6-Tribromophenyl)formamide and its potential applications in various research fields.
Méthodes De Synthèse
N-(2,4,6-Tribromophenyl)formamide can be synthesized through a variety of methods, including the reaction of 2,4,6-tribromophenylamine with formic acid or the reaction of 2,4,6-tribromobenzoyl chloride with ammonia. The yield of N-(2,4,6-Tribromophenyl)formamide can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-(2,4,6-Tribromophenyl)formamide has been extensively studied for its potential applications in various research fields. In medicinal chemistry, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, N-(2,4,6-Tribromophenyl)formamide has been used as a probe to study protein-ligand interactions, due to its ability to bind to specific protein targets. In environmental science, N-(2,4,6-Tribromophenyl)formamide has been identified as a potential environmental pollutant, as it has been detected in various environmental samples, including water, sediment, and biota.
Propriétés
Numéro CAS |
72002-23-4 |
|---|---|
Nom du produit |
N-(2,4,6-Tribromophenyl)formamide |
Formule moléculaire |
C7H4Br3NO |
Poids moléculaire |
357.82 g/mol |
Nom IUPAC |
N-(2,4,6-tribromophenyl)formamide |
InChI |
InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12) |
Clé InChI |
CNORRCOAHWUWLT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
Autres numéros CAS |
72002-23-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




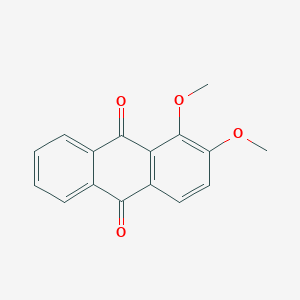
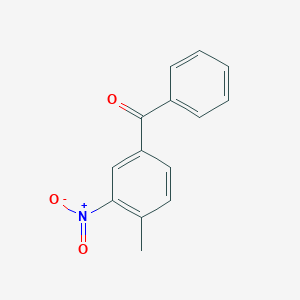
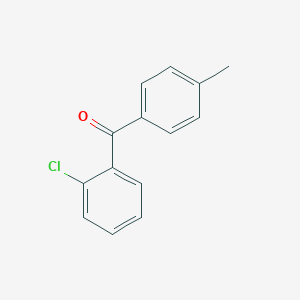
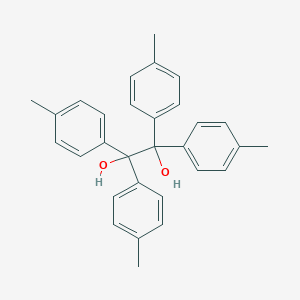
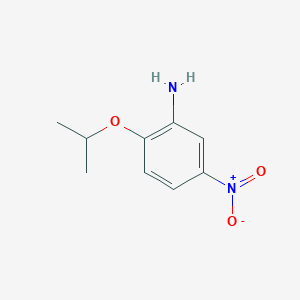
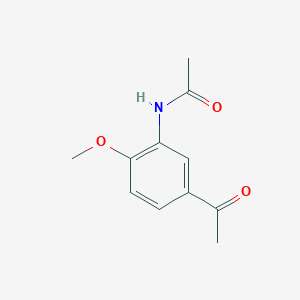
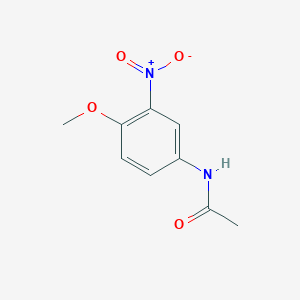
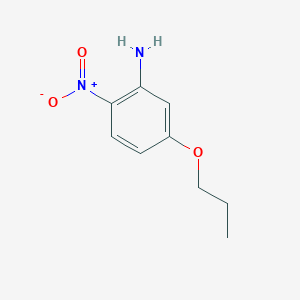
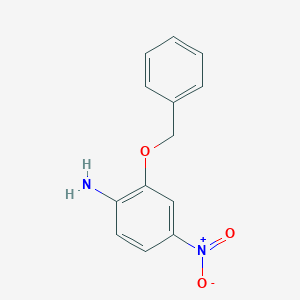

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
